2-Amino-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanamide
Description
This compound is a substituted butanamide derivative featuring a pyrazole moiety. The presence of both amino and pyrazole groups may influence its solubility, hydrogen-bonding capacity, and biological activity.
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-amino-2-methyl-4-(5-methylpyrazol-1-yl)butanamide |
InChI |
InChI=1S/C9H16N4O/c1-7-3-5-12-13(7)6-4-9(2,11)8(10)14/h3,5H,4,6,11H2,1-2H3,(H2,10,14) |
InChI Key |
FEOZCGDOLXXTFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CCC(C)(C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanamide typically involves the reaction of 2-amino-2-methylbutanamide with 5-methyl-1H-pyrazole under specific conditions. One common method includes the use of a catalyst and a solvent such as dichloromethane. The reaction is carried out at a controlled temperature, often under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
2-Amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-Amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanamide exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison would require analyzing structural analogs, such as:
- Pyrazole-containing amides (e.g., 4-(1H-pyrazol-1-yl)butanamide derivatives).
- Methyl-substituted amino amides (e.g., 2-amino-2-methylbutanamide analogs).
Hypothetical Data Table (Illustrative Only):
| Compound Name | Molecular Weight | LogP<sup>a</sup> | Hydrogen Bond Donors/Acceptors | Biological Activity (IC50) |
|---|---|---|---|---|
| 2-Amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanamide | 211.25 g/mol | 0.8 | 3 donors, 3 acceptors | N/A<sup>b</sup> |
| 4-(1H-Pyrazol-1-yl)butanamide | 153.17 g/mol | -0.2 | 2 donors, 3 acceptors | 5 µM (Hypothetical kinase X) |
| 2-Amino-2-methylbutanamide | 116.16 g/mol | -1.1 | 2 donors, 2 acceptors | Inactive |
<sup>b</sup> No activity data provided in evidence.
Key Hypothetical Comparisons:
- Structural Flexibility: The pyrazole ring in the target compound may enhance π-π stacking interactions compared to simpler amides like 2-amino-2-methylbutanamide.
- Solubility: The methyl groups on the pyrazole and amino moieties could reduce solubility compared to unsubstituted analogs (hydrogen bonding analysis).
- Synthesis : The preparation of pyrazole-containing amides often involves nucleophilic substitution or condensation reactions, as seen in for a related compound.
Research Findings and Limitations
- Hydrogen Bonding : The pyrazole and amide groups likely form intermolecular hydrogen bonds, but graph set analysis would require crystallographic data.
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